molecular formula C9H7ClF2O2 B2871960 6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid CAS No. 2386745-19-1

6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid

Cat. No. B2871960
M. Wt: 220.6
InChI Key: ZNJYUSJYEXLNTR-UHFFFAOYSA-N
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Description

The compound “6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid” belongs to the class of organic compounds known as benzoic acids and derivatives. These are aromatic compounds containing a benzene ring which bears at least one carboxyl group .


Synthesis Analysis

The synthesis of similar compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of such compounds typically includes a benzene ring with various substituents, including a carboxyl group, a chloro group, a methyl group, and a difluoromethyl group .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

Scientific Research Applications

Computational Chemistry

A computational study focused on 2,4,6-Trihydroxybenzoic acid, highlighting the importance of intramolecular hydrogen bonding in determining molecular conformations. This research provides insights into how similar compounds, including 6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid, might interact with hydrogen bonding and how this affects their physical and chemical properties in different environments (Mammino & Kabanda, 2010).

Environmental Science

Research on parabens, which are esters of para-hydroxybenzoic acid, has explored their fate and behavior in aquatic environments. This study contributes to the understanding of how structurally related compounds, such as 6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid, might persist and degrade in natural waters, potentially informing environmental risk assessments (Haman et al., 2015).

Synthetic Chemistry

The synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate demonstrates the influence of fluorine on regiocontrol during metallation processes. This highlights the role of fluorine in directing chemical reactions, which is relevant for synthesizing compounds like 6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid and understanding their reactive properties (Thornton & Jarman, 1990).

Organic Chemistry

Developments in the preparation of 2-chloro-6-methylbenzoic acid through nucleophilic aromatic substitution and carbonylation offer insights into methodologies that could be applied to the synthesis and functionalization of 6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid, showcasing efficient synthetic routes for structurally related compounds (Daniewski et al., 2002).

Materials Science

The study on hexafluoropropylidene polybenzimidazole membranes for fuel cell applications illustrates how chemical modifications can enhance material properties. This research could inform the development of new materials using 6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid as a precursor or additive to improve performance in high-technology applications (Yang et al., 2013).

Safety And Hazards

The safety and hazards associated with such compounds would depend on the specific compound and its properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, streamlining access to molecules of pharmaceutical relevance and generating interest for process chemistry . Future research may focus on developing more efficient and selective methods for difluoromethylation, as well as exploring the properties and potential applications of new difluoromethylated compounds .

properties

IUPAC Name

6-chloro-2-(difluoromethyl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-4-2-3-5(10)7(9(13)14)6(4)8(11)12/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJYUSJYEXLNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid

CAS RN

2386745-19-1
Record name 6-chloro-2-(difluoromethyl)-3-methylbenzoic acid
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